trans-3-Amino-1-cbz-4-hydroxypiperidine
Overview
Description
Trans-3-Amino-1-cbz-4-hydroxypiperidine: is a synthetic compound with the IUPAC name benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate. It has a molecular weight of 250
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-cbz-4-hydroxypiperidine involves multiple steps, including regioselective epoxide ring-opening and enzymatic resolution for high enantioselectivity. The compound can be synthesized through lipase-catalyzed aminolysis, transesterification, or hydrolysis reactions.
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is available for research purposes and is typically synthesized in laboratory settings.
Chemical Reactions Analysis
Types of Reactions: Trans-3-Amino-1-cbz-4-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carbonyl compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Trans-3-Amino-1-cbz-4-hydroxypiperidine is used in the stereoselective synthesis of cis- and trans-3-hydroxypipecolic acids, which are nonproteinogenic cyclic alpha-amino acids found in numerous natural and synthetic medicinally significant compounds.
Biology: The compound is instrumental in the chemoenzymatic synthesis of orthogonally protected trans-3-amino-4-hydroxypiperidines, which are used in various biological studies.
Industry: The compound facilitates the synthesis of orthogonally protected racemic trans-3-amino-4-hydroxypyrrolidines, achieved through lipase-catalyzed aminolysis, transesterification, or hydrolysis reactions.
Mechanism of Action
The mechanism by which trans-3-Amino-1-cbz-4-hydroxypiperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Trans-4-Amino-1-cbz-3-hydroxypiperidine: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.
1-Cbz-3-amino-3-methylpyrrolidine: Another similar compound with a different ring structure.
Trans-1-Cbz-3-fluoro-4-hydroxypiperidine: This compound includes a fluorine atom, which alters its chemical properties.
Uniqueness: Trans-3-Amino-1-cbz-4-hydroxypiperidine is unique due to its specific stereochemistry and functional groups, which make it valuable for stereoselective synthesis and various scientific applications.
Properties
IUPAC Name |
benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBBZJXAWNVLSE-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1O)N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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